
2-amino-N-(3-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(3-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as AM-251, is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 2-amino-N-(3-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves various chemical reactions that yield a range of heterocyclic compounds with potential biological activities. For instance, Hassan et al. (2014) described the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methodological advancements in creating compounds with similar structural features for cytotoxicity studies against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Wang et al. (2016) reported on the synthesis of novel indole-benzimidazole derivatives, underlining the structural versatility and potential of indolizine derivatives for varied biological applications (Wang, Liu, Xu, Jiang, & Kang, 2016).
Biological Activities
The research also extends into the biological activities of structurally related compounds, investigating their potential as therapeutic agents. Badne et al. (2011) explored the synthesis and biological activity of derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, highlighting the antimicrobial potential of such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011). This underscores the relevance of indolizine derivatives in the development of new antimicrobial agents.
Photoluminescence Properties
Interestingly, indolizine derivatives have been investigated for their photoluminescent properties as well. Outlaw et al. (2016) discussed the unusual blue-shifted acid-responsive photoluminescence behavior in 6-amino-8-cyanobenzo[1,2-b]indolizines, demonstrating the potential of such compounds in developing pH-sensitive photoluminescent materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antiproliferative Activity
Additionally, the synthesis and crystal structure of related compounds have been linked to antiproliferative activities. For example, Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and found it exhibited significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-9-11-16(12-10-15)23(28)22-21(25)20(19-8-3-4-13-27(19)22)24(29)26-17-6-5-7-18(14-17)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDZZCUOKBEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

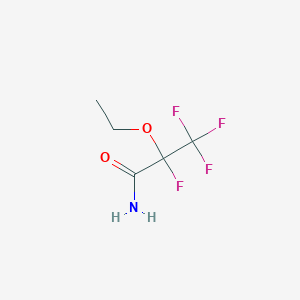
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)
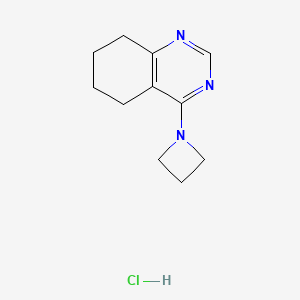
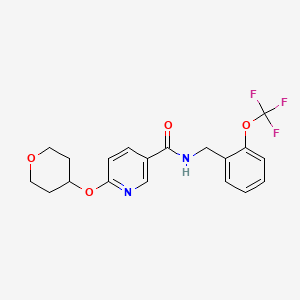

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)
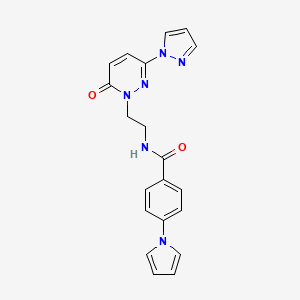
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2420793.png)

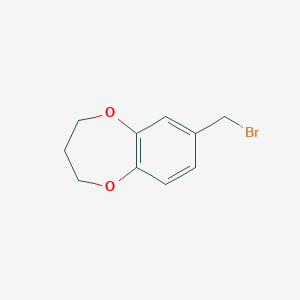
![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)

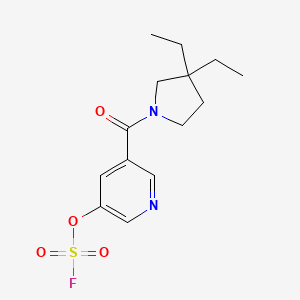
![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)